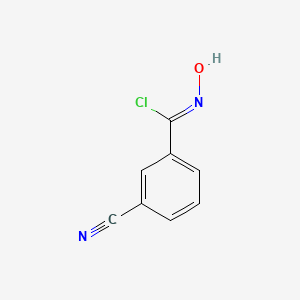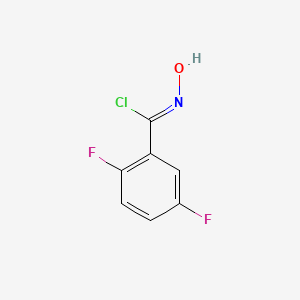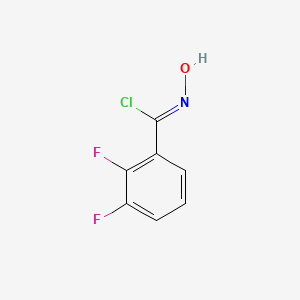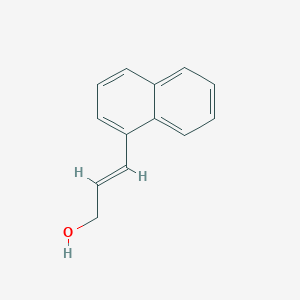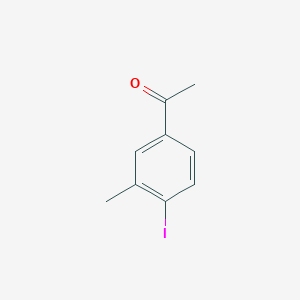
1-Bromo-trans-2-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-trans-2-hexene is an organic compound with the molecular formula C6H11Br It is a brominated alkene, specifically a trans-alkene, meaning that the bromine atom and the double bond are on opposite sides of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-trans-2-hexene can be synthesized through the bromination of trans-2-hexene. This process typically involves the addition of bromine (Br2) to trans-2-hexene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via the formation of a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion to yield the trans-dibromo product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and electrochemical methods can enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-trans-2-hexene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form hexadienes.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Elimination: Potassium hydroxide (KOH) in ethanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in acetic acid.
Major Products:
Substitution: Alcohols, ethers.
Elimination: Hexadienes.
Addition: Dibromohexanes.
Scientific Research Applications
1-Bromo-trans-2-hexene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used to study the effects of brominated alkenes on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-trans-2-hexene in chemical reactions typically involves the formation of a bromonium ion intermediate. This intermediate is highly reactive and can undergo nucleophilic attack or rearrangement, leading to various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Bromo-cis-2-hexene: Similar structure but with the bromine atom and double bond on the same side of the carbon chain.
1-Chloro-trans-2-hexene: Similar structure but with a chlorine atom instead of bromine.
1-Iodo-trans-2-hexene: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 1-Bromo-trans-2-hexene is unique due to its specific stereochemistry and reactivity. The trans configuration provides distinct chemical properties compared to its cis isomer, and the presence of the bromine atom allows for a wide range of chemical transformations.
Properties
IUPAC Name |
(E)-1-bromohex-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h4-5H,2-3,6H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEUYXUPUOLFHQ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
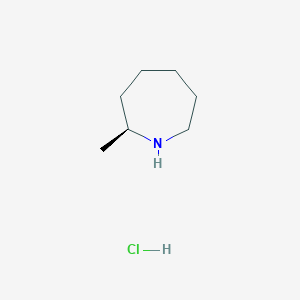

![3-[3-(Trifluoromethyl)phenyl]propanoyl chloride](/img/structure/B8228964.png)
